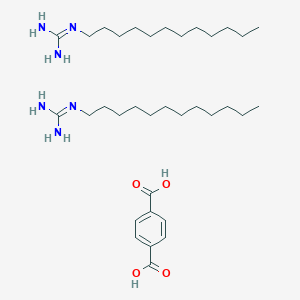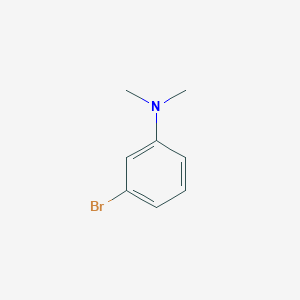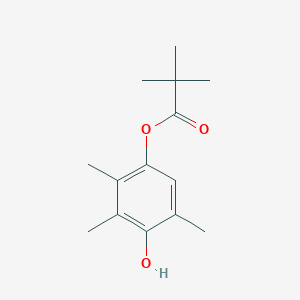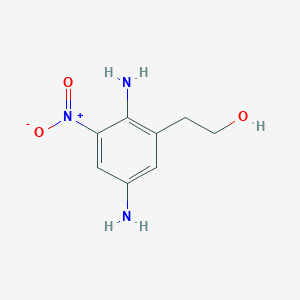
4-Amino-3-nitro-5-beta-hydroxyethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-nitro-5-beta-hydroxyethylaniline, also known as ANHE, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ANHE is a derivative of the amino acid tyrosine and has been synthesized using various methods.
Mécanisme D'action
4-Amino-3-nitro-5-beta-hydroxyethylaniline inhibits the activity of enzymes by binding to their active sites. 4-Amino-3-nitro-5-beta-hydroxyethylaniline has been found to bind to the copper ions in the active site of tyrosinase, thereby inhibiting its activity. 4-Amino-3-nitro-5-beta-hydroxyethylaniline has also been found to bind to the flavin adenine dinucleotide (FAD) cofactor in the active site of monoamine oxidase A and B, thereby inhibiting their activity.
Effets Biochimiques Et Physiologiques
4-Amino-3-nitro-5-beta-hydroxyethylaniline has been found to have various biochemical and physiological effects. 4-Amino-3-nitro-5-beta-hydroxyethylaniline has been found to reduce the production of melanin in melanoma cells, which could potentially be used to treat hyperpigmentation disorders. 4-Amino-3-nitro-5-beta-hydroxyethylaniline has also been found to induce apoptosis in cancer cells, which could potentially be used to treat various types of cancer. 4-Amino-3-nitro-5-beta-hydroxyethylaniline has also been found to have potential neuroprotective effects, as it can reduce the production of reactive oxygen species in neuronal cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-Amino-3-nitro-5-beta-hydroxyethylaniline has several advantages and limitations for lab experiments. 4-Amino-3-nitro-5-beta-hydroxyethylaniline is a relatively small molecule, which makes it easy to synthesize and manipulate in the lab. 4-Amino-3-nitro-5-beta-hydroxyethylaniline is also relatively stable, which makes it easy to store and transport. However, 4-Amino-3-nitro-5-beta-hydroxyethylaniline has limited solubility in water, which can make it difficult to use in aqueous solutions. 4-Amino-3-nitro-5-beta-hydroxyethylaniline also has limited selectivity for its target enzymes, which can make it difficult to use in complex biological systems.
Orientations Futures
4-Amino-3-nitro-5-beta-hydroxyethylaniline has several potential future directions for scientific research. 4-Amino-3-nitro-5-beta-hydroxyethylaniline could potentially be used to develop new drugs for the treatment of hyperpigmentation disorders and various types of cancer. 4-Amino-3-nitro-5-beta-hydroxyethylaniline could also be used to develop new neuroprotective agents for the treatment of neurodegenerative diseases. Further research is needed to determine the full potential of 4-Amino-3-nitro-5-beta-hydroxyethylaniline and its derivatives in scientific research.
Méthodes De Synthèse
4-Amino-3-nitro-5-beta-hydroxyethylaniline can be synthesized using various methods, including the reduction of 4-nitro-3-phenyl-5-oxazolidinone with sodium borohydride and the condensation of 4-nitro-3-phenyl-5-oxazolidinone with ethylene glycol and ammonium hydroxide. However, the most commonly used method for synthesizing 4-Amino-3-nitro-5-beta-hydroxyethylaniline is the reduction of 4-nitro-3-phenyl-5-oxazolidinone with sodium borohydride in the presence of a catalytic amount of palladium on carbon.
Applications De Recherche Scientifique
4-Amino-3-nitro-5-beta-hydroxyethylaniline has been shown to have potential applications in scientific research, particularly in the field of drug discovery. 4-Amino-3-nitro-5-beta-hydroxyethylaniline has been found to inhibit the activity of various enzymes, including tyrosinase, which is involved in the production of melanin, and human monoamine oxidase A and B, which are involved in the breakdown of neurotransmitters. 4-Amino-3-nitro-5-beta-hydroxyethylaniline has also been shown to have potential anticancer activity, as it can induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
104535-30-0 |
|---|---|
Nom du produit |
4-Amino-3-nitro-5-beta-hydroxyethylaniline |
Formule moléculaire |
C8H11N3O3 |
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
2-(2,5-diamino-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H11N3O3/c9-6-3-5(1-2-12)8(10)7(4-6)11(13)14/h3-4,12H,1-2,9-10H2 |
Clé InChI |
FERJJDIFVVTDGQ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1CCO)N)[N+](=O)[O-])N |
SMILES canonique |
C1=C(C=C(C(=C1CCO)N)[N+](=O)[O-])N |
Autres numéros CAS |
104535-30-0 |
Synonymes |
4-Amino-3-nitro-5-beta-hydroxyethylaniline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




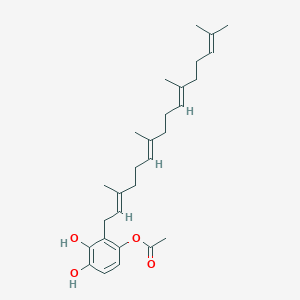




![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)


![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)
